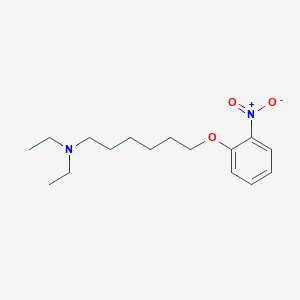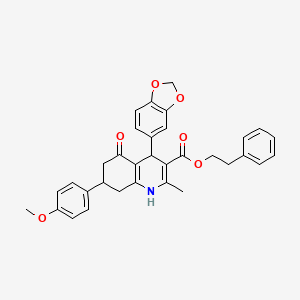
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of cytokine receptors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathway of cytokine receptors. Cytokines are small proteins that play a critical role in the immune response by promoting inflammation and immune cell activation. By inhibiting JAK3, N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide blocks the signaling pathway of cytokine receptors, which leads to a reduction in the production of inflammatory cytokines and a suppression of the immune response.
Biochemical and physiological effects:
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have a number of biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide also reduces the activation of immune cells, such as T cells and B cells, which play a critical role in the immune response. In addition, N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have anti-proliferative effects on immune cells, which can help to reduce the severity of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has several advantages for lab experiments. It has a high potency and selectivity for JAK3, which makes it a valuable tool for studying the JAK-STAT signaling pathway. N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is also available in a pure form, which makes it easy to use in experiments. However, there are some limitations to the use of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments. It has a short half-life in vivo, which can make it difficult to maintain a consistent level of drug exposure. In addition, N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of interest is the investigation of the long-term effects of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide on the immune system. It is also important to explore the potential use of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, it is important to investigate the potential off-target effects of N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide, in order to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-oxo-1(2H)-pyrimidinecarboxylic acid to form an intermediate. This intermediate is then reacted with butanoyl chloride to form the final product, N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis by suppressing the immune response that causes inflammation. N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been investigated for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-4-14(20-11(3)8-10(2)18-16(20)22)15(21)19-13-7-5-6-12(17)9-13/h5-9,14H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRGOJAUJUJYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5229118.png)
![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)

![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)

![4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)

![2-[5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5229210.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)